

# Mechanism of Action: Allosteric Inhibition of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-20 |           |
| Cat. No.:            | B12378330  | Get Quote |

Both TNO-155 and SHP099 are selective, orally bioavailable, allosteric inhibitors of SHP2.[2][3] They function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2] This binding stabilizes SHP2 in its autoinhibited conformation, preventing its activation and subsequent downstream signaling.[4] By locking SHP2 in this inactive state, these inhibitors effectively block the RAS-ERK signaling cascade, leading to decreased proliferation and survival of cancer cells dependent on this pathway.





Click to download full resolution via product page

**Figure 1:** Simplified SHP2 signaling pathway and the mechanism of allosteric inhibition.

# **Biochemical and Cellular Potency**

A direct comparison of the biochemical and cellular activities of TNO-155 and SHP099 reveals differences in their potency.



| Parameter                       | TNO-155  | SHP099        | Reference(s) |
|---------------------------------|----------|---------------|--------------|
| Biochemical IC₅₀ (WT<br>SHP2)   | 0.011 μΜ | 0.071 μΜ      |              |
| Cellular pERK IC₅o<br>(KYSE520) | 0.008 μΜ | Not specified | -            |
| Cellular Proliferation          | 0.100 μΜ | Not specified | -            |
| Cellular Proliferation          | ~160 μM  | ~23 µM        | -            |

 $IC_{50}$ : Half-maximal inhibitory concentration.  $EC_{50}$ : Half-maximal effective concentration.

# **In Vivo Efficacy**

Both TNO-155 and SHP099 have demonstrated anti-tumor activity in preclinical xenograft models.



| Cancer Model                                          | Inhibitor | Dosage and<br>Schedule               | Outcome                                                         | Reference(s) |
|-------------------------------------------------------|-----------|--------------------------------------|-----------------------------------------------------------------|--------------|
| Esophageal<br>Squamous Cell<br>Carcinoma<br>(KYSE520) | SHP099    | 75 mg/kg, q2d                        | 18%<br>Tumor/Control<br>(T/C) ratio                             |              |
| Multiple<br>Myeloma (RPMI-<br>8226)                   | SHP099    | Not specified                        | Significant tumor growth inhibition                             | <del>-</del> |
| Colon Cancer<br>(MC-38)                               | SHP099    | 5 mg/kg, i.p.,<br>daily              | Significant tumor growth inhibition (synergizes with anti-PD-1) |              |
| Neuroblastoma<br>(Kelly, ALK-<br>F1174L)              | TNO-155   | 7.5 - 20 mg/kg,<br>oral, twice daily | Moderate tumor growth inhibition                                | -            |
| Colorectal<br>Cancer (HT-29)                          | TNO-155   | 20 mg/kg, oral,<br>twice daily       | Moderate tumor growth inhibition                                | _            |

# **Clinical Development**

TNO-155 has advanced into clinical trials, both as a single agent and in combination with other targeted therapies. As of late 2020, a first-in-human study of TNO-155 in 118 patients with advanced solid tumors showed that the drug has favorable pharmacokinetic properties and was generally well-tolerated. The most common treatment-related adverse events were generally Grade 1/2 and included increased blood creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis. The best observed response was stable disease in 20% of patients.

SHP099 has been extensively characterized in preclinical studies but information on its clinical development is less readily available in the public domain.

# **Experimental Protocols**



Detailed methodologies for the key experiments cited in this guide are provided below.

# **SHP2 Enzymatic Inhibition Assay**

This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified SHP2 protein.

#### Reagents and Materials:

- Purified full-length human SHP2 enzyme
- Dually phosphorylated peptide substrate derived from insulin receptor substrate 1 (IRS-1) to activate SHP2
- Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- Test compounds (TNO-155, SHP099) dissolved in DMSO
- 384-well assay plates

#### Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the assay buffer.
- Add the test compound or DMSO (vehicle control) to the wells.
- Add the purified SHP2 enzyme and the activating IRS-1 peptide. Incubate for a
  predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding
  and enzyme activation.
- Initiate the enzymatic reaction by adding the DiFMUP substrate.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) over time using a plate reader.



- Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using non-linear regression.



Click to download full resolution via product page

Figure 2: General workflow for a SHP2 enzymatic inhibition assay.

# Cellular Phospho-ERK (pERK) Assay

This method assesses the inhibition of downstream signaling from SHP2 by measuring the phosphorylation of ERK in a cellular context.

#### Reagents and Materials:

- Cancer cell line (e.g., KYSE520)
- Cell culture medium and supplements
- Test compounds (TNO-155, SHP099) dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: Primary antibodies against pERK1/2 and total ERK1/2, and an appropriate HRPconjugated secondary antibody.
- SDS-PAGE gels and Western blotting equipment
- Chemiluminescent substrate



#### Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against pERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Quantify the band intensities to determine the ratio of pERK to total ERK for each treatment condition and calculate the IC<sub>50</sub> value.

# **Cell Proliferation Assay (MTT or CellTiter-Glo®)**

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.

#### Reagents and Materials:

- Cancer cell line
- Cell culture medium and supplements
- Test compounds (TNO-155, SHP099) dissolved in DMSO
- 96-well plates



 MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability Assay kit.

#### Procedure (MTT Assay):

- Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
- Treat the cells with a range of concentrations of the test compounds or vehicle control for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC<sub>50</sub> or EC<sub>50</sub> value.

### In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP2 inhibitors in a mouse model.

#### Materials and Methods:

- Immunocompromised mice (e.g., nude or NOD/SCID)
- Cancer cell line for implantation
- Matrigel (optional, to support tumor growth)
- Test compounds formulated for oral administration
- Calipers for tumor measurement



#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
- Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound (e.g., TNO-155 or SHP099) or vehicle control to the mice according to the specified dosage and schedule (e.g., daily oral gavage).
- Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pERK).
- Compare the tumor growth in the treatment groups to the control group to determine the antitumor efficacy.





Click to download full resolution via product page

**Figure 3:** The logical progression from biochemical potency to clinical activity for SHP2 inhibitors.

# **Summary and Conclusion**

Both TNO-155 and SHP099 are potent allosteric inhibitors of SHP2 that have demonstrated preclinical anti-tumor activity. TNO-155 shows high biochemical potency and has advanced into clinical trials, where it has shown a manageable safety profile. SHP099 has been extensively used as a tool compound in preclinical research and has also shown significant in vivo efficacy. The choice between these inhibitors for research purposes may depend on the specific



experimental context, with TNO-155 being a clinically relevant molecule and SHP099 being a well-characterized preclinical tool. Further head-to-head preclinical studies and the maturation of clinical data for TNO-155 will provide a more definitive comparison of their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mechanism of Action: Allosteric Inhibition of SHP2].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12378330#head-to-head-comparison-of-shp2-in-20-and-tno-155]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com